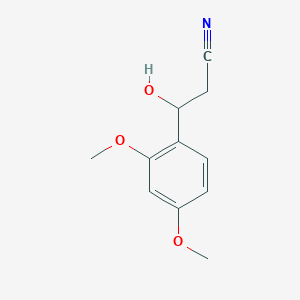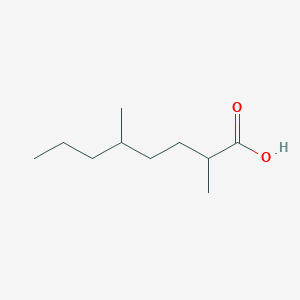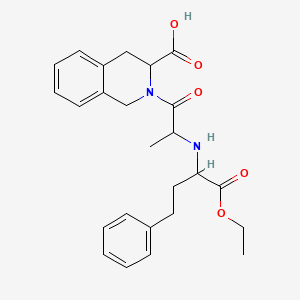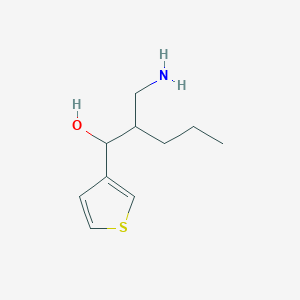
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol is an organic compound that features both an amine and a thiophene ring in its structure. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of thiophene followed by the introduction of the aminomethyl group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the thiophene ring or other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity due to the presence of the thiophene ring.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action for 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other aminomethyl-thiophene derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could lie in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-(aminomethyl)-1-thiophen-3-ylpentan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h4-5,7-8,10,12H,2-3,6,11H2,1H3 |
InChI Key |
OQZLUAVAMPCPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







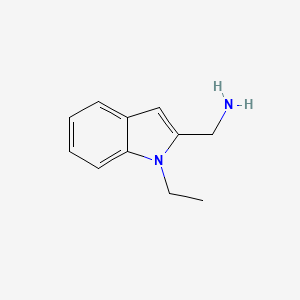
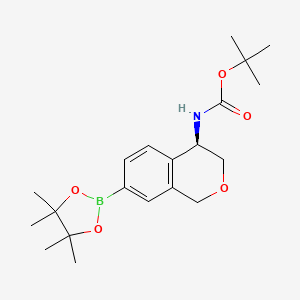
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
